

# Discovery and development of Tapotoclax (AMG-176)

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An In-depth Technical Guide to the Discovery and Development of **Tapotoclax** (AMG-176)

# **Executive Summary**

**Tapotoclax** (AMG-176) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein. As a key anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is frequently overexpressed in various hematologic malignancies, making it a prime therapeutic target. The development of **Tapotoclax** has been challenging due to the structural characteristics of the MCL-1 binding groove.[1][2] This guide details the discovery, mechanism of action, preclinical validation, and clinical development of **Tapotoclax**, providing researchers and drug development professionals with a comprehensive technical overview of this targeted therapeutic agent.

### **Introduction: The Rationale for Targeting MCL-1**

The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members dictates cell fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[3] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.

MCL-1 has been identified as a crucial survival factor in several hematologic cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin's lymphoma (NHL).



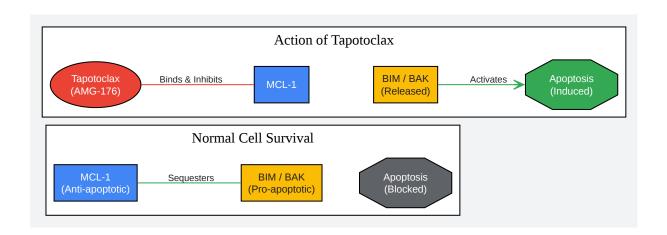
[1][2] Its role in promoting cell survival has made it an attractive target for therapeutic intervention. However, the shallow and adaptable nature of its BH3-domain binding pocket has posed significant difficulties in developing potent and selective small molecule inhibitors with favorable drug-like properties.[1][2]

# **Discovery and Optimization**

The discovery of **Tapotoclax** was the result of a structure-based drug design approach.[2] Researchers at Amgen initiated a strategy to identify small-molecule fragments that could bind weakly to the MCL-1 protein.[1][2] Through a process of iterative optimization, these fragments were expanded to create larger, spiro-macrocyclic molecules.[2] This approach integrated conformational restriction as a guiding principle, which was crucial for enhancing binding affinity and selectivity for the challenging MCL-1 target.[2] The result was the identification of AMG-176 (**Tapotoclax**), a potent and selective MCL-1 inhibitor with oral bioavailability.[1][2][4][5][6][7]

#### **Mechanism of Action**

**Tapotoclax** functions by directly binding to the BH3-binding groove of the MCL-1 protein with picomolar affinity.[1][6] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM (BCL2L11) and BAK.[3][4][5][8] By disrupting the MCL-1/BIM and MCL-1/BAK complexes, **Tapotoclax** unleashes these pro-apoptotic effectors, triggering the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[3][4][5][8]





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Caption: Mechanism of **Tapotoclax** action on the intrinsic apoptosis pathway.

# Preclinical Development In Vitro Studies

**Tapotoclax** demonstrated high potency and selectivity for human MCL-1 in various in vitro assays.

Table 1: Binding Affinity and Selectivity of **Tapotoclax** (AMG-176)

Target Protein	Binding Affinity (K <sub>I</sub> )	Selectivity vs. MCL-1	
Human MCL-1	0.13 nM[4][5][7]	-	
Murine MCL-1	~1000-fold lower affinity[1]	~1000x	
BCL-2	Minimal affinity[1]	High	

| BCL-xL | Minimal affinity[1] | High |

The cellular activity of **Tapotoclax** and its analogue, AM-8621, was confirmed through assays demonstrating the disruption of MCL-1's interaction with its binding partners and subsequent reduction in cell viability.

Table 2: In Vitro Cellular Activity of MCL-1 Inhibitors

Assay	Cell Line	Compound	Result (IC50)
Split-Luciferase Complementation	HEK293M	AM-8621	43 nM[1]
Antiproliferative Activity	OPM-2 (Multiple Myeloma)	Tapotoclax (AMG-176)	16 nM (16 hrs)[5]

| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | **Tapotoclax** (AMG-176) | 240 nM (24 hrs)[5] |

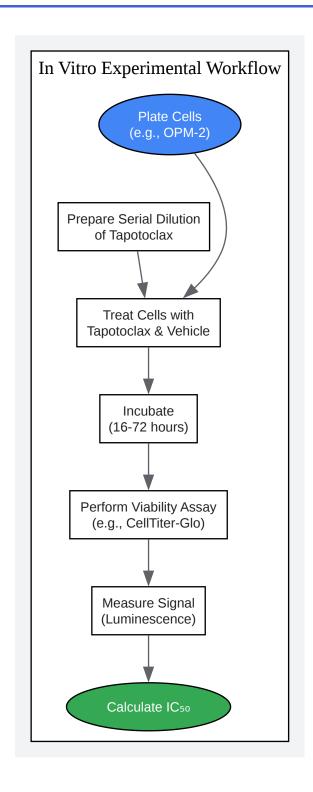


# Experimental Protocol: Cell Viability (CellTiter-Glo® Luminescence Assay)

This protocol is representative for determining the IC<sub>50</sub> of **Tapotoclax** in cancer cell lines.

- Cell Plating: Seed cancer cells (e.g., OPM-2) in opaque-walled 96-well microplates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **Tapotoclax** in the appropriate cell culture medium.
- Treatment: Add the diluted **Tapotoclax** or vehicle control (e.g., DMSO) to the wells. Incubate the plate for a specified duration (e.g., 16, 24, or 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.





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Caption: A typical workflow for in vitro cell viability testing of **Tapotoclax**.

### **In Vivo Studies**



**Tapotoclax** demonstrated significant anti-tumor efficacy in preclinical animal models of hematologic cancers.[2]

Table 3: Summary of In Vivo Efficacy in Xenograft Models

Cancer Model	Dosing Regimen	Key Findings	Reference
OPM-2 Multiple Myeloma	Oral dosing	Dose-dependent tumor growth inhibition.[3] Complete tumor regression at higher doses.[3]	[3]
AML Xenografts	Discontinuous oral administration	Inhibition of tumor growth at tolerated doses.[2]	[2]

| AML Models (Combination) | Oral **Tapotoclax** + Venetoclax | Synergistic activity and robust tumor regression at tolerated doses.[1][2] |[1][2] |

Pharmacodynamic studies in a human MCL-1 knock-in mouse model showed that oral administration of **Tapotoclax** led to dose-dependent reductions in B cells, monocytes, and neutrophils, confirming target engagement and providing potential biomarkers for clinical evaluation.[2]

### **Experimental Protocol: Tumor Xenograft Efficacy Study**

This protocol outlines a general procedure for assessing the in vivo efficacy of **Tapotoclax**.

- Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
- Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., AML or multiple myeloma cell lines) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.



- Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
- Drug Administration: Administer **Tapotoclax** orally according to the specified dose and schedule (e.g., daily, intermittently). The control group receives a vehicle solution.
- Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples to analyze biomarkers of MCL-1 inhibition (e.g., activated Bak, B-cell counts).
- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

# **Clinical Development**

**Tapotoclax** has been evaluated in several Phase 1 clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers.

Table 4: Overview of Key Clinical Trials for Tapotoclax (AMG-176)

Trial Identifier	Phase	Conditions	Intervention	Status (as of late 2025)	Key Findings/No tes
NCT026754 52	1	Relapsed/R efractory Multiple Myeloma, Acute Myeloid Leukemia (AML)	Tapotoclax (IV) monotherap y and in combinatio n	Terminated[ 9][10]	Sponsor decision, unrelated to safety.[10] Explored safety and tolerability. [11]



| NCT05209152 | 1 | Myelodysplastic Syndromes (MDS) after Hypomethylating Agent (HMA) Failure | **Tapotoclax** (IV) | Terminated[12][13][14] | Terminated due to lack of clinical activity.[12] [13][14][15] Showed a manageable safety profile.[12][13][15] No dose-limiting toxicities (DLTs) were reported.[12][15] Observed some transitory anti-leukemic effects (blast reduction, reduced transfusion needs) but no official responses.[12][14][15] |

In the NCT05209152 study for MDS, patients received intravenous **Tapotoclax** at doses of 120 mg/m² or 240 mg/m² once weekly.[12][15] While the trial was terminated for lack of clinical response, it established a manageable safety profile.[12][13][14][15] The most common treatment-related adverse events included nausea, fatigue, and diarrhea.[12][15] Some patients experienced transient reductions in bone marrow blasts and a decreased need for red blood cell transfusions, suggesting some biological activity.[12][14][15]

## **Conclusion and Future Directions**

**Tapotoclax** (AMG-176) is a landmark achievement in medicinal chemistry, representing one of the first potent and selective MCL-1 inhibitors to enter clinical trials.[1][2] Preclinical data compellingly demonstrated its ability to induce apoptosis in MCL-1-dependent cancer models, both as a single agent and in combination therapies.[2][3]

Clinical studies have shown that **Tapotoclax** has a manageable safety profile but has demonstrated limited single-agent efficacy in heavily pre-treated patient populations, leading to the termination of some trials.[12][16] The modest clinical activity underscores the complexity of targeting the BCL-2 family and the potential for resistance mechanisms in advanced cancers.

The future of **Tapotoclax** and other MCL-1 inhibitors may lie in rational combination therapies. The strong preclinical synergy observed with the BCL-2 inhibitor venetoclax suggests that dual inhibition of anti-apoptotic pathways could be a powerful strategy to overcome resistance and achieve deeper clinical responses in hematologic malignancies.[1][2] Further research is warranted to identify patient populations most likely to benefit and to optimize combination strategies for clinical success.

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